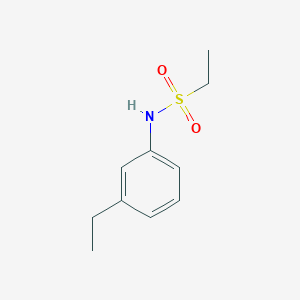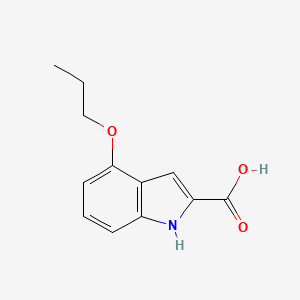
4-丙氧基-1H-吲哚-2-羧酸
描述
4-Propoxy-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, characterized by its unique structure that includes a propoxy group attached to the indole ring and a carboxylic acid group at the second position
科学研究应用
4-Propoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes and proteins through the formation of hydrogen bonds . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological effects .
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit the replication of various RNA and DNA viruses . Additionally, indole derivatives can be involved in the bioconversion of tryptophan, an essential amino acid .
Pharmacokinetics
The compound’s molecular weight is 21924 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It’s known that indole derivatives can exhibit a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
生化分析
Biochemical Properties
4-Propoxy-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
4-Propoxy-1H-indole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Propoxy-1H-indole-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit certain kinases, affecting cell signaling pathways . Additionally, 4-Propoxy-1H-indole-2-carboxylic acid may interact with glycine-binding sites, acting as an antagonist . These interactions can result in changes in gene expression and alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propoxy-1H-indole-2-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have been reported to exhibit stable properties under specific conditions
Dosage Effects in Animal Models
The effects of 4-Propoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of cancer cell growth . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold doses that maximize the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
4-Propoxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-Propoxy-1H-indole-2-carboxylic acid within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 4-Propoxy-1H-indole-2-carboxylic acid within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4-Propoxy-1H-indole-2-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Indole Formation: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Propoxy Group Introduction: The propoxy group can be introduced via nucleophilic substitution reactions, where an appropriate propyl halide reacts with the indole nitrogen.
Carboxylation: The carboxylic acid group can be introduced through various methods, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol with carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of 4-Propoxy-1H-indole-2-carboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-Propoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to modify the propoxy group or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring catalysts or specific reaction conditions.
Major Products Formed:
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce alcohols or amines from the corresponding carbonyl groups.
Substitution: Substitution reactions can yield various substituted indoles depending on the nucleophile used.
相似化合物的比较
4-Propoxy-1H-indole-2-carboxylic acid is similar to other indole derivatives, such as:
Indole-2-carboxylic acid: Lacks the propoxy group.
4-Methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group instead of a propoxy group.
5-Propoxy-1H-indole-2-carboxylic acid: Propoxy group is attached at the fifth position of the indole ring.
Uniqueness: The presence of the propoxy group at the fourth position distinguishes 4-Propoxy-1H-indole-2-carboxylic acid from other similar compounds, potentially leading to unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-propoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHLAKZJVBZOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


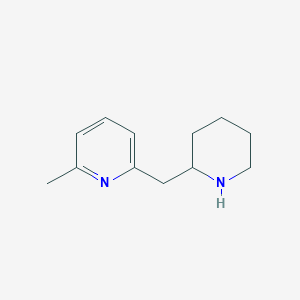
![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)
![N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)
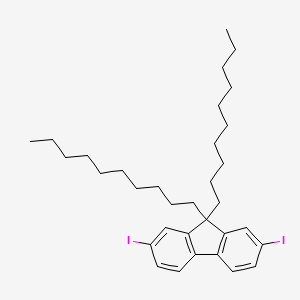
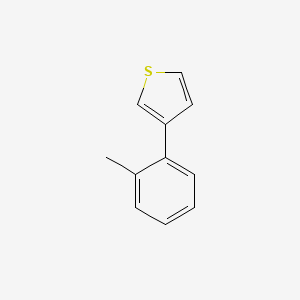
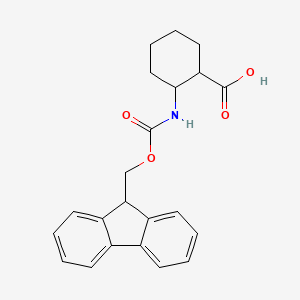
![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)
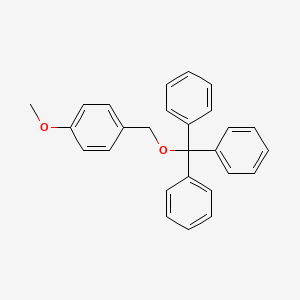

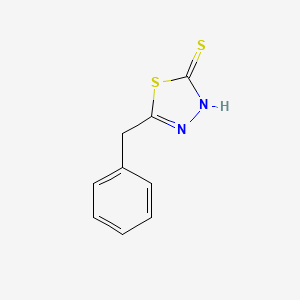
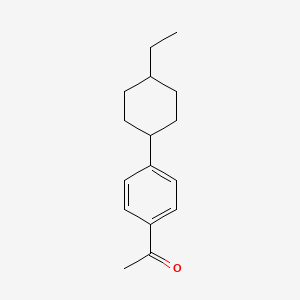
![2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate](/img/structure/B1637272.png)
![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)
